

# MS48107: A Potent Modulator for In Vivo GPR68 Target Validation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MS48107

Cat. No.: B15608590

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For researchers, scientists, and drug development professionals, **MS48107** emerges as a key tool for investigating the in vivo efficacy of G protein-coupled receptor 68 (GPR68) modulation in various disease models. This novel positive allosteric modulator (PAM) offers significant advantages over previous compounds, positioning it as a valuable asset for preclinical research.

**MS48107** is a potent and selective positive allosteric modulator of GPR68, a proton-sensing receptor implicated in a range of physiological and pathological processes.<sup>[1][2][3][4]</sup> Developed as a significant improvement upon its predecessor, ogerin, **MS48107** exhibits a 33-fold increase in allosteric activity.<sup>[2][3]</sup> A key feature of **MS48107** for in vivo studies is its ability to cross the blood-brain barrier, allowing for the investigation of GPR68's role in the central nervous system.<sup>[1][2][3][4]</sup>

While specific in vivo efficacy data for **MS48107** in disease models is not yet widely published, its predecessor, ogerin, has been shown to modulate fear memory in mice, suggesting a potential role for GPR68 in neurological and psychiatric conditions. Given its enhanced potency and favorable pharmacokinetic profile, **MS48107** is poised to be a critical tool in validating these and other potential therapeutic applications of GPR68 modulation.

## Comparative Analysis

At present, direct comparative in vivo efficacy data for **MS48107** against other GPR68 modulators or standard-of-care treatments in specific disease models is limited in the public

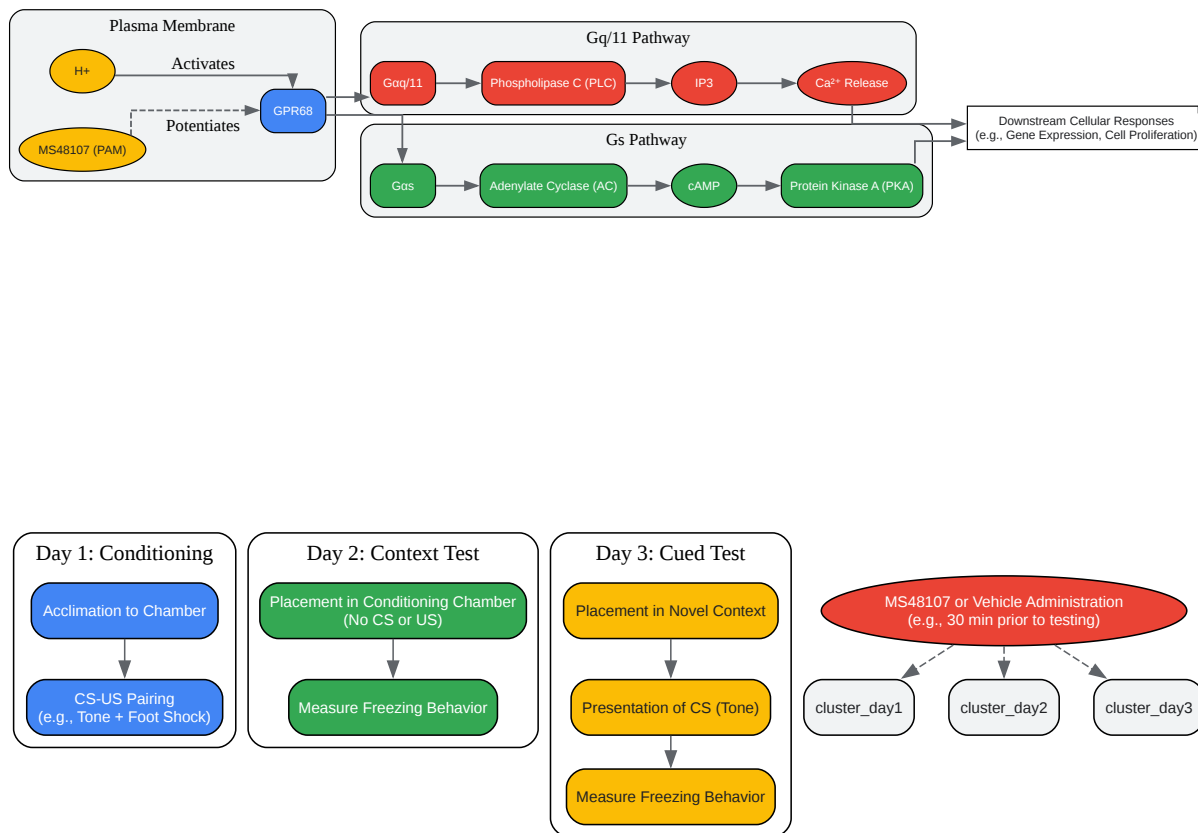
domain. The primary focus of available literature has been on the characterization of its enhanced potency and selectivity over ogerin.

Table 1: In Vitro and Pharmacokinetic Profile of **MS48107**

Parameter	MS48107	Ogerin
Target	GPR68 (Positive Allosteric Modulator)	GPR68 (Positive Allosteric Modulator)
Potency	33-fold higher allosteric activity than ogerin	Baseline
Selectivity	High selectivity over other proton-sensing GPCRs	Not specified
Blood-Brain Barrier Penetration	Yes	Not specified
In Vivo Administration (Mice)	25 mg/kg intraperitoneal injection results in high plasma and brain exposure for at least 2 hours <sup>[1]</sup>	Not specified

## GPR68 Signaling Pathways

GPR68 is known to couple to multiple G protein signaling pathways, primarily Gq/11 and Gs. Activation of these pathways leads to distinct downstream cellular responses. **MS48107**, as a positive allosteric modulator, enhances the receptor's sensitivity to protons, thereby potentiating these signaling cascades.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)